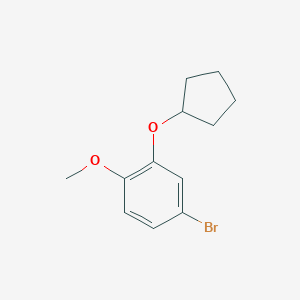

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Description

BenchChem offers high-quality 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-cyclopentyloxy-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-14-11-7-6-9(13)8-12(11)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLWUCCRDCLCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433491 | |

| Record name | 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138509-45-2 | |

| Record name | 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, a key chemical intermediate with significant applications in pharmaceutical research and development. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol based on the Williamson ether synthesis, and critical safety information. The objective is to equip researchers and drug development professionals with the necessary knowledge to handle, synthesize, and utilize this compound effectively and safely in their laboratory and scale-up operations.

Introduction and Chemical Identity

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, identified by the CAS Number 138509-45-2 , is a substituted anisole derivative.[1][2] Its molecular structure, featuring a bromo, a cyclopentyloxy, and a methoxy group on a benzene ring, makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for constructing more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the bromine atom allows for its participation in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds, a fundamental transformation in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is paramount for its effective use in experimental settings. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 138509-45-2 | [1][2] |

| Molecular Formula | C₁₂H₁₅BrO₂ | [1][2] |

| Molecular Weight | 271.15 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | WRLWUCCRDCLCJK-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is most effectively achieved through the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. In this case, the phenoxide of 4-bromo-2-methoxyphenol is reacted with a cyclopentyl halide.

Synthesis Workflow Diagram

Sources

Structural Characterization and Synthetic Utility of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

[1]

Executive Summary & Pharmacological Significance[1]

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS: 138509-45-2) is a critical aryl halide building block in medicinal chemistry.[1] It serves as the lipophilic scaffold for the synthesis of Phosphodiesterase-4 (PDE4) inhibitors , most notably structurally related to Rolipram and its second-generation derivatives.[1]

The molecule is characterized by a tri-substituted benzene ring where the steric bulk of the cyclopentyloxy group at the ortho position to the methoxy group creates a unique hydrophobic pocket interaction profile in protein binding.[1] For drug development professionals, this bromide is the "handle" for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diverse heterocycles (pyrrolidinones, pyridines) to the core catecholic ether pharmacophore.

Molecular Weight & Isotopic Analysis

Accurate mass spectrometry (MS) analysis of this compound requires accounting for the significant mass defect and isotopic abundance of Bromine.[1] Unlike purely organic molecules (C, H, O, N), the molecular weight cannot be treated as a singular scalar value during high-resolution characterization.

Quantitative Data Summary

| Parameter | Value | Notes |

| IUPAC Name | 4-Bromo-1-methoxy-2-(cyclopentyloxy)benzene | |

| CAS Number | 138509-45-2 | Verified Source [1] |

| Molecular Formula | ||

| Average Mol.[1][2][3][4][5][6][7][8][9] Weight | 271.15 g/mol | Used for stoichiometry |

| Monoisotopic Mass | 270.0255 Da | ( |

| Physical State | Viscous Liquid / Low-melting solid |

Isotopic Distribution (Mass Spec Signature)

In mass spectrometry, the presence of Bromine creates a distinctive 1:1 doublet signal separated by 2 mass units (

-

Peak A (

): ~270.03 Da (50.7% abundance) -

Peak B (

): ~272.03 Da (49.3% abundance)

Synthetic Methodology: The "Guaiacol Route"

While various routes exist, the most robust and scalable protocol for researchers involves the sequential alkylation and regioselective bromination of Guaiacol (2-methoxyphenol). This pathway avoids the use of expensive isovanillin derivatives and utilizes standard reagents.[1]

Reaction Scheme Visualization

Figure 1: Step-wise synthetic workflow emphasizing the regioselective bromination controlled by steric hindrance.

Detailed Experimental Protocol

Step 1: Etherification (Synthesis of the Scaffold)

The first challenge is forcing the secondary alkyl halide (cyclopentyl bromide) to react with the phenol without elimination side-reactions.

-

Reagents: Guaiacol (1.0 eq), Cyclopentyl bromide (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Dimethylformamide) is critical to solubilize the inorganic base and promote the

mechanism.[1] -

Procedure:

-

Dissolve Guaiacol in DMF under

atmosphere. -

Add

and stir for 30 minutes to generate the phenoxide anion. -

Add Cyclopentyl bromide dropwise.[1]

-

Heat to 80°C for 12-16 hours. Note: Do not exceed 90°C to prevent elimination of cyclopentyl bromide to cyclopentene.

-

Workup: Dilute with water, extract with Ethyl Acetate.[1][10] Wash organic layer with 1M NaOH (to remove unreacted Guaiacol).[1]

-

Step 2: Regioselective Bromination

The target isomer requires Bromine at position 4.[1] The intermediate has two directing groups: Methoxy (Pos 1) and Cyclopentyloxy (Pos 2).[1] Both are ortho/para directors.[1]

-

Theory: The bulky cyclopentyl group sterically shields positions 3 and (to a lesser extent) 5.[1] The methoxy group is smaller, making position 4 (para to methoxy) the most accessible nucleophilic site.[1]

-

Reagents: 1-Methoxy-2-(cyclopentyloxy)benzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

-

Solvent: Acetonitrile (MeCN) or DMF.[1]

-

Procedure:

-

Dissolve intermediate in MeCN at 0°C (Ice bath). Temperature control is vital to prevent poly-bromination.[1]

-

Add NBS portion-wise over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: Monitor via TLC or HPLC. The disappearance of the starting material and the emergence of a slightly less polar spot indicates conversion.[1]

-

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized material before using it in costly cross-coupling reactions, the following spectral features must be confirmed.

Proton NMR ( NMR) Checklist

-

Aromatic Region (3H): You should observe an ABX pattern (or similar) due to the 1,2,4-substitution.

-

Methoxy Group (3H): Sharp singlet at

~3.8 ppm.[1] -

Cyclopentyl Methine (1H): Multiplet at

~4.7 - 4.8 ppm (The "H" on the carbon attached to Oxygen).[1] -

Cyclopentyl Methylene (8H): Series of multiplets between

~1.5 - 1.9 ppm.[1]

HPLC Purity Standard

-

Column: C18 Reverse Phase.[1]

-

Mobile Phase: Water/Acetonitrile (Gradient 50% -> 95% MeCN).[1]

-

Detection: UV at 254 nm and 280 nm.[1]

-

Retention Time: The target molecule is highly lipophilic due to the cyclopentyl group and bromine.[1] It will elute late in the gradient, significantly later than the non-brominated intermediate.[1]

References

-

PubChem. (n.d.).[1][7] 4-Bromo-1-methoxy-2-(cyclopentyloxy)benzene Compound Summary. National Library of Medicine.[1] Retrieved February 1, 2026, from [Link]

-

Muller, G. W., et al. (1996).[1] Structural modifications of thalidomide produce analogs with enhanced tumor necrosis factor inhibitory activity.[1] Journal of Medicinal Chemistry, 39(17), 3238-3240.[1] (Contextual reference for phthalimide/ether pharmacophores).

Sources

- 1. 4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [chemicalbook.com]

- 3. 2-(トリブチルスタンニル)ピリミジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 7. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Bromoanisole - Wikipedia [en.wikipedia.org]

- 10. 4-Bromo-3-nitroanisole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a brominated anisole core with a bulky cyclopentyloxy group, makes it an intriguing building block for the development of novel molecules with specific steric and electronic properties. This guide provides a comprehensive overview of its physical and chemical characteristics, a plausible synthetic route, and its potential relevance in the field of drug discovery.

Chemical Identity and Physical Properties

| Property | Value | Source |

| CAS Number | 138509-45-2 | |

| Molecular Formula | C₁₂H₁₅BrO₂ | |

| Molecular Weight | 271.15 g/mol | |

| Physical Form | Liquid | |

| Purity | 95% | |

| Calculated LogP | 3.77910 | [1] |

Note: Experimental values for boiling point, melting point, density, and solubility are not currently available in published literature. These properties would need to be determined experimentally.

Synthesis and Reactivity

While a specific, detailed synthesis for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is not extensively documented, a logical and commonly employed synthetic route would be the Williamson ether synthesis. This method involves the reaction of a phenol with an alkyl halide in the presence of a base.

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic route to 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

Experimental Protocol (Proposed):

-

Deprotonation of Phenol: To a solution of 4-Bromoguaiacol (1 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents). The mixture is stirred at room temperature to facilitate the formation of the phenoxide anion. The progress of this deprotonation can be monitored by the evolution of gas if NaH is used.

-

Nucleophilic Attack: To the resulting phenoxide solution, add cyclopentyl bromide (1.1-1.2 equivalents) dropwise.

-

Reaction Conditions: The reaction mixture is then heated to a temperature between 60-80°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

The reactivity of this molecule is largely dictated by the functional groups present. The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents at this position.[2] The ether linkages are generally stable, but can be cleaved under harsh acidic conditions. The methoxy and cyclopentyloxy groups are electron-donating, which can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-7.5 ppm). The proton ortho to the methoxy group and meta to the bromine would likely appear as a doublet. The proton ortho to the cyclopentyloxy group and meta to the bromine would also be a doublet, and the proton between the bromo and methoxy groups would appear as a doublet of doublets or a more complex multiplet.

-

Cyclopentyloxy Protons: A multiplet for the methine proton (CH-O) around δ 4.5-5.0 ppm, and several multiplets for the methylene protons of the cyclopentyl ring between δ 1.5-2.0 ppm.

-

Methoxy Protons: A sharp singlet for the methoxy group (OCH₃) around δ 3.8 ppm.

¹³C NMR:

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms would be downfield, while the carbon attached to the bromine would be upfield relative to an unsubstituted benzene.

-

Cyclopentyloxy Carbons: A signal for the methine carbon (CH-O) around δ 80-85 ppm, and signals for the methylene carbons of the cyclopentyl ring between δ 20-40 ppm.

-

Methoxy Carbon: A signal for the methoxy carbon around δ 55-60 ppm.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 270 and 272.

-

Fragmentation: Common fragmentation patterns would include the loss of the cyclopentyl group, the methoxy group, and potentially the bromine atom.

Infrared (IR) Spectroscopy:

-

C-O Stretching: Strong bands in the region of 1250-1000 cm⁻¹ corresponding to the aryl-alkyl ether linkages.

-

C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-Br Stretching: A band in the lower frequency region, typically around 600-500 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific reports on the biological activity of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene itself, its structural motifs are present in various pharmacologically active molecules. The bromoanisole scaffold is a common starting point for the synthesis of a wide range of compounds with diverse therapeutic applications.[3]

The introduction of a bromine atom can enhance the pharmacological properties of a molecule by increasing its lipophilicity, which can improve membrane permeability and bioavailability.[4] Furthermore, the bromine atom can act as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

The alkoxy groups, in this case, methoxy and cyclopentyloxy, can also play a crucial role in modulating the biological activity of a compound. They can influence the molecule's conformation, solubility, and ability to interact with biological targets. For instance, various alkoxy benzoxazolone derivatives have been synthesized and shown to possess significant anti-inflammatory activities.[5]

Given these considerations, 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene represents a valuable intermediate for the synthesis of novel compounds that could be screened for a variety of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

Safety and Handling

Hazard Identification:

-

Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Signal Word: Warning.

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P304 + P340 + P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse).

-

Storage: P402 + P404 (Store in a dry place. Store in a closed container).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.

Conclusion

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a chemical intermediate with considerable potential for use in the synthesis of more complex molecules, particularly in the realm of drug discovery. While specific experimental data on its physical properties and biological activities are currently limited, its structural features suggest that it can serve as a versatile building block. The proposed synthetic route via Williamson ether synthesis offers a practical approach for its preparation. Further research to fully characterize this compound and explore its synthetic utility is warranted and could lead to the discovery of novel compounds with significant therapeutic potential.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Storage of 4-Bromo-1-iodo-2-methoxybenzene. Retrieved February 1, 2026, from [Link]

-

Zhang, L., et al. (2017). 4-(Benzyloxy)-2-bromo-1-methoxybenzene. IUCrData, 2(3), x170233. [Link]

-

Srinivasan, K., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1236–1240. [Link]

-

Mol-Instincts. (n.d.). 4-BROMO-2-(CYCLOPENTYLOXY)-1-METHOXYBENZENE. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromoanisole. Retrieved February 1, 2026, from [Link]

-

Wang, Y., et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 96(6), 1316-1329. [Link]

- Luo, Z., et al. (2013). Processes for producing 4-bromo-2-methoxybenzaldehyde. U.S.

-

Wikipedia. (n.d.). 4-Bromoanisole. Retrieved February 1, 2026, from [Link]

-

Szymański, P., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), e1129. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-chloroanisole: A Crucial Intermediate in Pharmaceutical Synthesis. Retrieved February 1, 2026, from [Link]

-

Cheméo. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved February 1, 2026, from [Link]

Sources

- 1. CAS#:138509-45-2 | 4-BROMO-2-(CYCLOPENTYLOXY)-1-METHOXYBENZENE | Chemsrc [chemsrc.com]

- 2. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

- 4. irjet.net [irjet.net]

- 5. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the analytical techniques used to elucidate and confirm the structure of this compound. As a substituted aromatic ether, 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene possesses a unique spectroscopic fingerprint that can be deciphered through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

This guide will not only present the spectroscopic data but will also delve into the causality behind the experimental choices and the interpretation of the resulting spectra. By understanding the "why" behind the data, researchers can gain a deeper appreciation for the structural nuances of this molecule and apply these principles to their own analytical challenges.

Molecular Structure and Properties

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS No. 138509-45-2) is a halogenated aromatic ether with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol .[1] Its structure, featuring a methoxy and a cyclopentyloxy group on a brominated benzene ring, gives rise to a distinct set of spectroscopic characteristics. The strategic placement of these functional groups influences the electronic environment of the molecule, which is directly probed by the analytical techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

Predicted ¹H NMR Spectroscopy

Expertise & Experience: The predicted ¹H NMR spectrum of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is generated based on established principles of chemical shift theory and spin-spin coupling, corroborated by data from structurally similar compounds. The electron-donating effects of the methoxy and cyclopentyloxy groups, and the electron-withdrawing and anisotropic effects of the bromine atom, are key determinants of the proton chemical shifts.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | d | 1H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~6.75 | d | 1H | Ar-H |

| ~4.70 | m | 1H | O-CH (cyclopentyl) |

| ~3.80 | s | 3H | O-CH₃ |

| ~1.95-1.80 | m | 4H | CH₂ (cyclopentyl) |

| ~1.70-1.55 | m | 4H | CH₂ (cyclopentyl) |

Interpretation and Rationale:

-

Aromatic Protons (δ 6.75-6.95): The three protons on the aromatic ring are expected to appear in the range of δ 6.7-7.0 ppm. The oxygen-containing substituents (methoxy and cyclopentyloxy) are electron-donating, which shields the aromatic protons and shifts them upfield compared to benzene (δ 7.34 ppm). The bromine atom, being electron-withdrawing, will have a deshielding effect. The exact chemical shifts and coupling patterns will depend on the relative positions of the protons to these substituents. We predict a doublet, a doublet of doublets, and another doublet, consistent with a 1,2,4-trisubstituted benzene ring.

-

Cyclopentyloxy Methine Proton (δ ~4.70): The proton on the carbon directly attached to the oxygen of the cyclopentyloxy group is expected to be significantly deshielded due to the electronegativity of the oxygen atom. Its signal is predicted to be a multiplet due to coupling with the adjacent methylene protons on the cyclopentyl ring.

-

Methoxy Protons (δ ~3.80): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

-

Cyclopentyl Methylene Protons (δ ~1.55-1.95): The eight methylene protons of the cyclopentyl ring are expected to appear as a series of complex multiplets in the upfield region of the spectrum. Their diastereotopic nature and coupling to each other and the methine proton lead to this complex pattern.

Predicted ¹³C NMR Spectroscopy

Expertise & Experience: The predicted ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | Ar-C-O (cyclopentyloxy) |

| ~148.0 | Ar-C-O (methoxy) |

| ~125.0 | Ar-C-H |

| ~118.0 | Ar-C-H |

| ~115.0 | Ar-C-Br |

| ~114.0 | Ar-C-H |

| ~82.0 | O-CH (cyclopentyl) |

| ~56.0 | O-CH₃ |

| ~33.0 | CH₂ (cyclopentyl) |

| ~24.0 | CH₂ (cyclopentyl) |

Interpretation and Rationale:

-

Aromatic Carbons (δ 114.0-150.0): The six aromatic carbons will resonate in the downfield region. The carbons directly attached to the oxygen atoms will be the most deshielded. The carbon bearing the bromine atom will also have a characteristic chemical shift.

-

Cyclopentyloxy Methine Carbon (δ ~82.0): The carbon of the cyclopentyloxy group directly bonded to the oxygen is expected to appear around δ 82.0 ppm.

-

Methoxy Carbon (δ ~56.0): The carbon of the methoxy group is typically found around δ 55-60 ppm.

-

Cyclopentyl Methylene Carbons (δ ~24.0, ~33.0): The methylene carbons of the cyclopentyl ring will appear in the upfield region, with slight variations in their chemical shifts due to their positions relative to the oxygen atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds. For 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, FT-IR is crucial for confirming the presence of the ether linkages and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small drop of the neat liquid sample of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium-Strong | C-H stretching (aromatic and aliphatic) |

| ~1600, ~1500, ~1450 | Medium | C=C stretching (aromatic ring) |

| ~1250 | Strong | Asymmetric C-O-C stretching (aryl alkyl ether) |

| ~1040 | Strong | Symmetric C-O-C stretching (aryl alkyl ether) |

| ~800-600 | Medium-Strong | C-Br stretching |

Interpretation and Rationale:

-

C-H Stretching (3000-2850 cm⁻¹): This region shows the characteristic stretching vibrations of the C-H bonds in both the aromatic ring (typically >3000 cm⁻¹) and the aliphatic cyclopentyl and methoxy groups (typically <3000 cm⁻¹).

-

Aromatic C=C Stretching (~1600, ~1500, ~1450 cm⁻¹): The absorptions in this region are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-O-C Stretching (~1250 and ~1040 cm⁻¹): The strong bands in this region are highly characteristic of the asymmetric and symmetric stretching vibrations of the C-O-C ether linkages. The presence of two strong bands is expected due to the two different ether functionalities (aryl-methoxy and aryl-cyclopentyloxy).

-

C-Br Stretching (~800-600 cm⁻¹): The absorption due to the carbon-bromine bond stretching is expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique. The presence of bromine is a key feature to look for in the mass spectrum due to its characteristic isotopic pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: A small volume of the solution is injected into the GC, where the compound is vaporized and separated from any impurities on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data

| m/z | Relative Intensity | Assignment |

| 270/272 | High | [M]⁺ (Molecular ion) |

| 202/204 | High | [M - C₅H₈]⁺ |

| 187/189 | Medium | [M - C₅H₉O]⁺ |

| 123 | Medium | [C₇H₆O₂]⁺ |

| 69 | High | [C₅H₉]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺ at m/z 270/272): The most important feature is the molecular ion peak, which confirms the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak appears as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 m/z units.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information.

-

Loss of Cyclopentene (m/z 202/204): A common fragmentation pathway for ethers is the loss of an alkene through a McLafferty-type rearrangement, in this case, the loss of cyclopentene (C₅H₈) from the molecular ion.

-

Loss of the Cyclopentyloxy Radical (m/z 187/189): Cleavage of the C-O bond of the cyclopentyloxy group can lead to the formation of a bromomethoxybenzene radical cation.

-

Formation of the Cyclopentyl Cation (m/z 69): The cyclopentyl group can be cleaved to form a stable cyclopentyl cation.

-

Visualizing the Spectroscopic Data

To aid in the understanding of the relationships between the molecular structure and the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

Caption: General workflow for the spectroscopic characterization of the target compound.

Conclusion

The spectroscopic characterization of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous identification and characterization of the molecule. This guide has provided not only the expected spectral data but also the underlying principles and experimental considerations necessary for a comprehensive understanding. By integrating this knowledge, researchers can confidently analyze this and other related compounds in their drug discovery and development endeavors.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 135-156. [Link]

-

Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to read and interpret FTIR spectroscope of organic material. Indonesian Journal of Science and Technology, 4(1), 97-118. [Link]

- Smith, E., & Dent, G. (2005). Modern Raman Spectroscopy: A Practical Approach. John Wiley & Sons.

-

PubChem. 4-bromo-2-(cyclopentyloxy)-1-methoxybenzene. [Link]

Sources

Structural Elucidation and Quality Control of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene via 1H NMR

Topic: 1H NMR spectrum of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 1H NMR spectrum for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS: 138509-45-2). Often utilized as a scaffold in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Rolipram analogs), the precise characterization of this intermediate is critical for downstream efficacy. This document details the signal assignments, coupling constants, and structural causality required for rigorous quality control, supported by mechanistic logic and self-validating protocols.

Structural Context & Chemical Logic[1][2][3]

The molecule consists of a 1,2,4-trisubstituted benzene core. The regiochemistry is defined by two electron-donating alkoxy groups at positions 1 and 2, and an electron-withdrawing bromine atom at position 4.

-

Electronic Environment: The methoxy (C1) and cyclopentyloxy (C2) groups increase electron density in the ring (shielding), particularly at ortho and para positions relative to themselves. The bromine (C4) withdraws electron density (deshielding) via induction but donates via resonance.

-

Steric Considerations: The bulky cyclopentyl group at C2 exerts steric influence on the adjacent H-3 proton and may affect the rotational correlation time (

) of the molecule, though in 1H NMR this primarily manifests as distinct chemical shifts rather than line broadening in non-viscous solvents.

Target Structure

IUPAC Name: 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene Formula: C12H15BrO2 MW: 271.15 g/mol

Experimental Protocol

To ensure reproducibility and spectral fidelity, the following acquisition parameters are recommended.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard solvent. It minimizes solute-solvent hydrogen bonding interactions compared to DMSO--

Reference: Residual

singlet at 7.26 ppm .

-

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations may induce stacking effects, shifting aromatic protons upfield.

-

Tube Quality: High-throughput 5mm NMR tubes (Type 1, Class B) are sufficient for 300-400 MHz instruments.

Acquisition Parameters (400 MHz)

-

Pulse Sequence: Standard zg30 (30° excitation pulse) to allow faster repetition rates.

-

Relaxation Delay (D1): Set to

seconds. The aromatic protons and methoxy protons have different -

Scans (NS): 16–32 scans are typically sufficient for >95% purity samples.

Spectral Analysis & Assignment

The spectrum is divided into two distinct regions: the Aliphatic Zone (1.0–5.0 ppm) containing the alkoxy substituents, and the Aromatic Zone (6.5–7.5 ppm) containing the benzene ring protons.

Data Summary Table ( )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Aliphatic | |||||

| Cyclopentyl-CH2 | 1.55 – 1.70 | Multiplet (m) | 2H | - | Ring C3'/C4' (remote) |

| Cyclopentyl-CH2 | 1.75 – 2.00 | Multiplet (m) | 6H | - | Ring C2'/C5' + overlap |

| O-CH3 | 3.82 | Singlet (s) | 3H | - | Isolated methyl on Oxygen |

| O-CH (Cyclopentyl) | 4.75 | Multiplet (m) | 1H | - | Methine deshielded by Oxygen |

| Aromatic | |||||

| H-6 | 6.74 | Doublet (d) | 1H | Ortho to OMe, shielded | |

| H-5 | 6.98 | Doublet of Doublets (dd) | 1H | Ortho to Br, Meta to OMe | |

| H-3 | 7.04 | Doublet (d) | 1H | Meta to Br, Ortho to OCyp |

Detailed Mechanistic Assignment

The Aromatic Region (ABX System)

The three aromatic protons form a classic 1,2,4-substitution pattern.

-

H-6 (The Shielded Doublet): Located at ~6.74 ppm . This proton is ortho to the strong electron-donating methoxy group (C1) and meta to the bromine. The electron donation dominates, pushing this signal upfield relative to benzene (7.26 ppm). It appears as a doublet due to strong ortho-coupling with H-5.

-

H-5 (The Deshielded Multiplet): Located at ~6.98 ppm . It is ortho to the electron-withdrawing bromine atom and meta to the methoxy group. The inductive effect of bromine deshields this proton. It appears as a doublet of doublets (dd) because it couples to both H-6 (ortho, large

) and H-3 (meta, small -

H-3 (The Isolated Doublet): Located at ~7.04 ppm . This proton is spatially isolated between the cyclopentyloxy group and the bromine. It experiences deshielding from the bromine (ortho) and the oxygen (ortho). It appears as a sharp doublet with a small coupling constant (

Hz) due to meta-coupling with H-5.

The Aliphatic Region

-

Methoxy Singlet (~3.82 ppm): The hallmark of anisole derivatives. It must integrate to exactly 3 protons relative to the aromatic signals. Any deviation suggests solvent entrapment (e.g., methanol) or impurities.

-

Cyclopentyl Methine (~4.75 ppm): The single proton attached to the carbon bearing the oxygen. This signal is significantly deshielded by the electronegative oxygen atom. It appears as a septet-like multiplet.

-

Cyclopentyl Methylenes (1.5 - 2.0 ppm): The remaining 8 protons of the ring form complex multiplets. The protons adjacent to the methine (C2'/C5') are generally more deshielded (~1.8-1.9 ppm) than the remote protons (C3'/C4', ~1.6 ppm).

Visualization of Logic & Workflow

Assignment Logic Flow

The following diagram illustrates the deductive process used to assign the specific signals based on multiplicity and chemical environment.

Caption: Logical deduction flow linking chemical shift and multiplicity to specific proton environments.

Quality Control Workflow

This workflow defines the decision matrix for accepting or rejecting a batch based on the NMR data.

Caption: Step-by-step QC decision tree for validating compound purity.

Troubleshooting & Impurity Profiling

Common synthetic routes involve the alkylation of 4-bromo-2-methoxyphenol (4-bromoguaiacol) with bromocyclopentane.

Common Impurities

-

Unreacted 4-Bromo-2-methoxyphenol:

-

Indicator: Broad singlet at ~5.5 - 6.0 ppm (Phenolic -OH).

-

Indicator: Aromatic signals slightly shifted upfield compared to the product.

-

-

Bromocyclopentane (Reagent Excess):

-

Indicator: Multiplet at ~4.3 - 4.4 ppm (CH-Br). This is distinct from the product's O-CH multiplet at 4.75 ppm.

-

-

Regioisomers (Rare):

-

If the starting material was not pure, 5-bromo-2-methoxyphenol derivatives may appear. Look for "shadow peaks" in the aromatic region (e.g., small doublets near 6.8 ppm).

-

"Roof Effect"

In lower field instruments (e.g., 60 MHz or 90 MHz), the chemical shift difference between H-5 and H-3 may be small relative to the coupling constant (

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 15321 (General Anisole Derivatives). Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on ABX systems and substituent effects).

-

PubChem. 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (Compound Summary). National Library of Medicine. Available at: [Link]

-

Reich, H. J. WinPLT NMR Data Processing and Analysis. University of Wisconsin-Madison. (Reference for chemical shift additivity rules). Available at: [Link]

Sources

13C NMR analysis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Structural Validation of PDE4 Inhibitor Scaffolds: C NMR Analysis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Executive Summary & Context

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene represents a classic "catechol ether" scaffold used extensively in medicinal chemistry. The specific substitution pattern—a methoxy group at C1 and a bulky cyclopentyloxy group at C2—is designed to occupy the hydrophobic pockets (Q1 and Q2) of the PDE4 enzyme active site.

Accurate

Experimental Protocol (Self-Validating System)

To ensure data fidelity, the following acquisition parameters are recommended to mitigate relaxation artifacts common in brominated aromatics.

Sample Preparation[1][2]

-

Solvent: Chloroform-d (

) is the standard. DMSO- -

Concentration: 30–50 mg in 0.6 mL solvent. High concentration is preferred to detect quaternary carbons without excessive scanning.

-

Reference: TMS (0.00 ppm) or the center line of

triplet (77.16 ppm).

Acquisition Parameters (The "Expert" Settings)

-

Pulse Sequence: Standard 1D

C with proton decoupling (e.g., zgpg30 on Bruker). -

Relaxation Delay (

): Critical. Set-

Reasoning: The quaternary carbons (C1, C2) and the brominated carbon (C4) lack the efficient Dipolar Relaxation mechanism provided by attached protons. Insufficient delay will suppress these signals, leading to "missing" peaks.

-

-

Spectral Width: 0–180 ppm.[1]

-

Scans (NS): Minimum 1024 (for high S/N on quaternary carbons).

Structural Visualization & Numbering

The following diagram establishes the numbering scheme used throughout this analysis.

Figure 1: Numbering scheme for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene. Note the asymmetry introduced by the different ether groups.

Spectral Analysis & Assignments

The Aliphatic Region (20–90 ppm)

This region confirms the presence of the two ether groups. The key differentiator is the methine signal of the cyclopentyl group versus the methyl signal of the methoxy group.

| Carbon Type | Chemical Shift ( | DEPT-135 Phase | Mechanistic Insight |

| Cyclopentyl CH (Methine) | 80.5 ± 1.0 | Up (+) | Significantly deshielded by the oxygen atom. Appears as a doublet in off-resonance experiments. |

| Methoxy ( | 56.1 ± 0.5 | Up (+) | Characteristic shift for aryl methyl ethers. |

| Cyclopentyl | 32.8 ± 0.5 | Down (-) | The methylene carbons adjacent to the methine. Often appear as a single intense peak due to symmetry/fast rotation. |

| Cyclopentyl | 24.1 ± 0.5 | Down (-) | The distal methylene carbons. |

The Aromatic Region (110–160 ppm)

The aromatic region is complex due to the 1,2,4-substitution pattern. We expect 6 distinct signals .

| Carbon (Pos) | Shift ( | Type | Analysis & Causality |

| C1 (C-OMe) | 149.8 | Quaternary | Deshielded by direct attachment to Oxygen. Typically the most downfield signal (or overlapping with C2). |

| C2 (C-OCyp) | 148.2 | Quaternary | Deshielded by Oxygen. The bulky cyclopentyl group often causes a slight upfield shift relative to C1 due to steric compression ( |

| C5 (CH) | 123.5 | Methine | Ortho to Br, meta to OMe. Less shielded than C3/C6. |

| C3 (CH) | 117.0 | Methine | Ortho to the bulky cyclopentyloxy group. |

| C6 (CH) | 113.5 | Methine | Ortho to the methoxy group; strongly shielded by the resonance donation of the oxygen lone pairs. |

| C4 (C-Br) | 112.5 | Quaternary | Diagnostic Signal. Despite Br being electronegative, the "Heavy Atom Effect" (spin-orbit coupling) causes diamagnetic shielding, pushing this signal significantly upfield compared to C-Cl or C-F analogs. |

Note: Exact shifts vary slightly with concentration and solvent. The relative order (C1/C2 > C5 > C3 > C6/C4) remains consistent.

Advanced Verification: The Decision Tree

When synthesizing this molecule, the primary risk is regio-isomerism (swapping the cyclopentyl and methyl groups). Use this logic flow to validate your structure.

Figure 2: Logical workflow for spectral validation.

Technical Nuances & Troubleshooting

The "Heavy Atom" Effect at C4

Researchers often misassign the C-Br carbon (C4) because they expect electronegativity to shift it downfield (to ~130+ ppm). However, bromine's large electron cloud introduces spin-orbit coupling , which shields the nucleus.

-

Observation: C4 appears at ~112 ppm, often overlapping with the aromatic C6 signal.

-

Validation: Use an HMBC (Heteronuclear Multiple Bond Correlation) experiment. The protons at C3 and C5 will show long-range coupling to C4.

Relaxation Times ( )

Brominated carbons exhibit unusual relaxation behavior.[2] While typically quaternary carbons relax slowly, the C-Br carbon can sometimes relax faster than C-O quaternaries due to Scalar Coupling (SC) relaxation mechanisms with the quadrupolar bromine nucleus (

-

Practical Implication: If the peak at ~112 ppm is broad or missing, it is likely the C-Br carbon affected by quadrupolar broadening. Increasing the delay (

) usually resolves the intensity, but line broadening may persist.

Regio-Isomer Differentiation

To distinguish 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene from 4-Bromo-1-(cyclopentyloxy)-2-methoxybenzene :

-

NOE (Nuclear Overhauser Effect): Irradiate the methoxy protons (~3.8 ppm).

-

If you observe enhancement of the proton at C6 (the proton meta to the Bromine and ortho to the methoxy), the structure is confirmed.

-

In the incorrect isomer, the methoxy would be at position 2, and NOE would be observed on C3 (ortho to the ether, meta to Bromine).

-

References

-

General

C Shifts for Cyclopentyl Ethers:- Source: Oregon State University / LibreTexts. "13C NMR Chemical Shifts."

-

URL:[Link]

-

Heavy Atom Effect on Brominated Carbons

- Source: Chemistry Stack Exchange / Empirical Data.

-

URL:[Link]

-

PDE4 Inhibitor Pharmacophore (Rolipram/Cyclopentyloxy scaffold)

- Source: Journal of Medicinal Chemistry (via NCBI). "Synthesis and biological evaluation of new 3-(cyclopentyloxy)

-

URL:[Link]

-

NMR Relaxation Mechanisms in Halogenated Systems

Mass spectrometry of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Executive Summary

This technical guide provides a comprehensive framework for the analysis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene using mass spectrometry, with a primary focus on Electron Ionization (EI) coupled with Gas Chromatography (GC-MS). Authored for researchers, analytical scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's fragmentation behavior, offers a detailed and validated experimental protocol, and provides expert insights into data interpretation. The guide is structured to explain the causality behind experimental choices, ensuring a robust and reproducible analytical approach. Key discussions include the unequivocal identification of the molecular ion through its characteristic bromine isotopic pattern and the elucidation of its structure via predictable fragmentation pathways involving its methoxy and cyclopentyloxy substituents.

Introduction to the Analyte

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a halogenated aromatic ether. Compounds within this class serve as versatile intermediates in organic synthesis, including the development of novel bioactive molecules and pharmaceuticals.[1] Accurate structural confirmation and purity assessment are critical for its application, for which mass spectrometry stands as a premier analytical technique.[2] Its ability to provide precise molecular weight information and detailed structural data through fragmentation analysis makes it indispensable.[3]

This guide will focus on the most common and informative method for such a compound: Electron Ionization Mass Spectrometry (EI-MS). EI is a hard ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation.[4] This rich fragmentation pattern serves as a molecular fingerprint, allowing for confident structural elucidation.

Table 1: Physicochemical Properties of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

| Property | Value | Source |

| CAS Number | 138509-45-2 | [5] |

| Molecular Formula | C₁₂H₁₅BrO₂ | [5] |

| Average Molecular Weight | 271.15 g/mol | [5] |

| Monoisotopic Mass | 270.02554 Da (for ⁷⁹Br) | Calculated |

| Physical Form | Liquid | [5] |

| Purity (Typical) | ≥95% | [5] |

Theoretical Fragmentation Pathways under Electron Ionization

When a 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene molecule enters an EI source, it is bombarded by high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of an energetically unstable molecular ion (M•⁺).[6] This ion subsequently undergoes a series of fragmentation events to dissipate excess energy, favoring pathways that form the most stable cations.[6]

The Molecular Ion (M•⁺) and the Bromine Isotopic Signature

A definitive feature in the mass spectrum of this compound is the presence of a distinct isotopic pattern for the molecular ion. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8] Consequently, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This M•⁺ / (M+2)•⁺ pattern is a crucial diagnostic tool for confirming the presence of a single bromine atom in the molecule.

-

M•⁺ Peak: m/z 270 (corresponding to C₁₂H₁₅⁷⁹BrO₂)

-

(M+2)•⁺ Peak: m/z 272 (corresponding to C₁₂H₁₅⁸¹BrO₂)

Principal Fragmentation Mechanisms

The structure of the analyte contains several points susceptible to bond cleavage. The primary fragmentation processes are predicted to be alpha-cleavages adjacent to the ether oxygen atoms and fragmentation of the aliphatic cyclopentyl ring.

-

Loss of the Cyclopentyl Radical (•C₅H₉): Alpha-cleavage of the cyclopentyloxy C-O bond is a highly probable event. This results in the loss of a neutral cyclopentyl radical (mass = 69 Da) and the formation of a stable, resonance-delocalized phenoxy cation. This is often a prominent peak in the spectrum.

-

Fragment: [M - C₅H₉]⁺

-

Expected m/z: 201 / 203

-

-

Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group from the methoxy ether linkage is another expected alpha-cleavage event. This results in the loss of a methyl radical (mass = 15 Da).

-

Fragment: [M - CH₃]⁺

-

Expected m/z: 255 / 257

-

-

Loss of the Cyclopentyloxy Group as Cyclopentene: A common pathway for ether fragmentation involves the elimination of a neutral alkene via hydrogen rearrangement. Here, the loss of cyclopentene (C₅H₈, mass = 68 Da) can occur, leading to the formation of a brominated methoxyphenol radical cation.

-

Fragment: [M - C₅H₈]•⁺

-

Expected m/z: 202 / 204

-

-

Fragmentation of the Cyclopentyl Moiety: The cyclopentyl group itself can fragment. A characteristic loss for cycloalkanes is the elimination of a neutral ethene molecule (C₂H₄, mass = 28 Da).[9] This can occur after the initial fragmentation, for instance, from an ion containing the cyclopentyl group. A primary fragment resulting from this pathway would be the cyclopentyl cation itself at m/z 69.

-

Aromatic Ring Fragmentation: While the aromatic ring is relatively stable, some characteristic fragments may be observed, such as the phenyl cation at m/z 77, although this is less specific.[10]

Proposed Fragmentation Scheme

The following diagram illustrates the most probable fragmentation pathways originating from the molecular ion.

Caption: Predicted EI fragmentation pathways for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

Summary of Expected Key Fragments

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Structure / Formula | Neutral Loss | Comments |

| 270 / 272 | [C₁₂H₁₅BrO₂]•⁺ | - | Molecular Ion (M•⁺). Key diagnostic peak pair. |

| 255 / 257 | [C₁₁H₁₂BrO₂]⁺ | •CH₃ (15 Da) | Loss of methyl radical from the methoxy group. |

| 202 / 204 | [C₇H₇BrO₂]•⁺ | C₅H₈ (68 Da) | Loss of cyclopentene via rearrangement. |

| 201 / 203 | [C₇H₆BrO₂]⁺ | •C₅H₉ (69 Da) | Base Peak Candidate. Loss of cyclopentyl radical. |

| 187 / 189 | [C₆H₄BrO₂]⁺ | •C₅H₉, •CH₃ (Total 84 Da) | Sequential loss of cyclopentyl and methyl radicals. |

| 122 | [C₇H₆O₂]⁺ | •C₅H₉, •Br (Total 148 Da) | Loss of bromine from the m/z 201 fragment. |

| 69 | [C₅H₉]⁺ | C₇H₆BrO₂ | Cyclopentyl cation itself. |

Recommended Analytical Protocol: GC-EI-MS

A robust and reliable method for analyzing this compound involves Gas Chromatography for separation followed by Electron Ionization Mass Spectrometry for detection and identification.

Rationale for Method Selection

-

Gas Chromatography (GC): The analyte is a liquid with an expected boiling point suitable for GC analysis, allowing for efficient separation from solvents and potential impurities.[11]

-

Electron Ionization (EI): As a hard ionization source, EI provides detailed, reproducible fragmentation patterns essential for unambiguous structural confirmation.[4] The resulting spectra can be compared against standard libraries.

-

Chemical Ionization (CI): As a complementary technique, CI can be employed if the molecular ion in EI is weak or absent. CI is a softer ionization method that typically produces a strong protonated molecule peak ([M+H]⁺), confirming the molecular weight.[12]

Sample Preparation Protocol

-

Stock Solution: Accurately weigh approximately 10 mg of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene and dissolve it in 10.0 mL of a high-purity volatile solvent (e.g., Ethyl Acetate or Dichloromethane) to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulates that could contaminate the GC inlet.

Recommended Instrumentation and Parameters

Table 3: Recommended GC-MS Operating Parameters

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph (GC) | ||

| Injection Volume | 1 µL | Standard volume for trace analysis. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert and provides good chromatographic efficiency. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | Standard non-polar column suitable for aromatic compounds. |

| Oven Program | Initial 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | Provides good separation from solvent and resolution of any impurities. |

| Mass Spectrometer (MS) | ||

| Ion Source | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation.[13] |

| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |

| Electron Energy | 70 eV | Industry standard for generating consistent fragmentation.[14] |

| Mass Range | m/z 40 - 400 | Covers the molecular ion and all expected key fragments. |

| Scan Rate | ≥ 2 scans/sec | Ensures sufficient data points across the chromatographic peak. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

Experimental Workflow Diagram

Caption: Standard operational workflow for GC-EI-MS analysis of the target compound.

Data Interpretation and Validation

Interpreting the mass spectrum requires a systematic approach to correlate the acquired data with the theoretical predictions.

Primary Validation: The Molecular Ion

The first and most critical step is to locate the molecular ion peaks.[6] For 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, this involves searching the high-mass region of the spectrum for two peaks of nearly identical height at m/z 270 and 272. The presence of this doublet is the strongest initial piece of evidence for the compound's identity and elemental composition (specifically, the presence of one bromine atom).

Structural Confirmation via Fragmentation

Once the molecular ion is confirmed, the remainder of the spectrum should be examined to validate the structure. This is a self-validating process:

-

Identify the Base Peak: The most intense peak in the spectrum (the base peak) often corresponds to the most stable fragment cation. For this molecule, the peak at m/z 201/203, resulting from the loss of the cyclopentyl radical, is a strong candidate for the base peak due to the stability of the resulting oxonium ion.

-

Confirm Key Losses: Systematically identify peaks that correspond to the neutral losses outlined in Table 2. For example, find a peak 15 mass units below the molecular ion (loss of •CH₃) and a peak 69 mass units below (loss of •C₅H₉). The presence of these specific losses provides strong, interlocking evidence for the methoxy and cyclopentyloxy substituents.

-

Examine Low-Mass Fragments: Look for smaller, characteristic ions like the cyclopentyl cation at m/z 69. Its presence further supports the proposed structure.

Conclusion

The mass spectrometric analysis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a robust and highly informative process when conducted systematically. By leveraging the principles of electron ionization, analysts can predict and identify a series of characteristic fragments that, taken together, provide an unambiguous structural confirmation. The cornerstone of the analysis is the identification of the M•⁺/(M+2)•⁺ isotopic pattern, which confirms the presence and number of bromine atoms. This, combined with the identification of fragments resulting from the facile cleavage of the ether substituents, creates a self-validating dataset that meets high standards of scientific integrity. The protocol and interpretive strategy detailed in this guide offer a reliable foundation for the routine analysis and quality control of this important chemical intermediate.

References

-

National Center for Biotechnology Information (2024). 4-(Benzyloxy)-2-bromo-1-methoxybenzene. PubChem Compound Summary. Retrieved from [Link].

-

eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link].

-

Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link].

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link].

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

Zhang, Q., et al. (2014). In-Situ Analysis of Essential Fragrant Oils Using a Portable Mass Spectrometer. ResearchGate. Retrieved from [Link].

-

Chemistry Learning (2024). Mass Spectrometry of Cycloalkanes. YouTube. Retrieved from [Link].

-

Ceryak, O., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 665. Retrieved from [Link].

-

JoVE (n.d.). Video: Chemical Ionization (CI) Mass Spectrometry. Retrieved from [Link].

-

Chemistry with Dr. G (2020). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved from [Link].

-

Tailored Tutors (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Retrieved from [Link].

-

PENS Channel (2021). Ionization Methods in Mass Spectrometry. YouTube. Retrieved from [Link].

-

Harris, G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. CHIMIA International Journal for Chemistry, 64(1-2), 33-37. Retrieved from [Link].

Sources

- 1. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. scienceready.com.au [scienceready.com.au]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-bromo-2-(cyclopentyloxy)-1-methoxybenzene | 138509-45-2 [sigmaaldrich.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. nbinno.com [nbinno.com]

- 12. Video: Chemical Ionization (CI) Mass Spectrometry [jove.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

Storage conditions for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

An In-Depth Technical Guide to the Optimal Storage of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the optimal storage conditions for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS No. 138509-45-2). Moving beyond simple recommendations, this document delves into the chemical causality underpinning the prescribed storage protocols. By examining the inherent structural liabilities of the molecule, we establish a framework for ensuring its long-term stability and purity, a critical consideration for researchers, scientists, and professionals in the field of drug development. This guide synthesizes data from chemical suppliers, safety data sheets of analogous compounds, and the broader scientific literature to present a holistic and scientifically grounded approach to the storage of this important chemical intermediate.

Chemical Profile and Intrinsic Stability

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a substituted aromatic compound with a molecular weight of 271.15 g/mol . Its structure, featuring a brominated benzene ring with two ether linkages (methoxy and cyclopentyloxy), dictates its reactivity and, consequently, its storage requirements. The presence of these functional groups introduces specific vulnerabilities that must be addressed to prevent degradation.

Table 1: Physicochemical Properties of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

| Property | Value | Source |

| CAS Number | 138509-45-2 | [1] |

| Molecular Formula | C₁₂H₁₅BrO₂ | [1] |

| Molecular Weight | 271.15 | [1] |

| Physical Form | Liquid | [2] |

| Purity | ≥95% | [2] |

Recommended Storage Conditions: A Causality-Driven Approach

Based on supplier recommendations and an analysis of the compound's chemical structure, the following storage conditions are advised to maintain the integrity of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene.

Temperature: Refrigeration at 2-8°C

A primary recommendation from chemical suppliers is to store the compound at refrigerated temperatures, specifically between 2-8°C[1]. The rationale for this is to significantly reduce the rate of potential degradation reactions. Lower temperatures decrease the kinetic energy of the molecules, thereby slowing down any unwanted chemical processes that could lead to the decomposition of the compound over time.

Atmosphere: Sealed, Dry, and Inert

The compound should be stored in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen[1]. The necessity for a dry environment is paramount due to the presence of two ether linkages, which are susceptible to acid-catalyzed hydrolysis. While ethers are generally stable, the presence of even trace amounts of acidic impurities in conjunction with moisture can lead to the cleavage of the ether bonds, particularly the cyclopentyloxy group, to form the corresponding phenol and alkyl halide. Storing under an inert atmosphere, such as argon or nitrogen, is also a best practice to prevent potential oxidation, although the primary concern for this molecule is hydrolysis and photodegradation.

Light: Protection from Light

Although not always explicitly stated by all suppliers for this specific molecule, it is a critical precaution for brominated aromatic compounds to be stored in the dark. The carbon-bromine bond on the aromatic ring can be susceptible to photolytic cleavage upon exposure to UV light. This can initiate radical reactions, leading to the formation of impurities. Therefore, storing the compound in an amber or opaque container is a necessary precaution to ensure its long-term stability.

Chemical Incompatibility

Safety data sheets for analogous compounds, such as 4-bromoanisole, consistently highlight incompatibility with strong oxidizing agents and strong acids[3]. Strong acids can catalyze the hydrolysis of the ether linkages[4][5]. Strong oxidizing agents can potentially react with the aromatic ring or the ether groups, leading to degradation of the molecule. Therefore, it is imperative to store 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene segregated from these classes of chemicals.

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to appreciating the importance of the recommended storage conditions. Two primary pathways are of concern for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene: hydrolysis of the ether linkages and photodegradation of the bromo-aromatic system.

Hydrolysis of Ether Linkages

The ether groups, particularly the cyclopentyloxy group, are susceptible to cleavage under acidic conditions in the presence of water. The reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic attack by a water molecule. While the aryl-oxygen bond is generally stable, the alkyl-oxygen bond can be cleaved.

Caption: Acid-catalyzed hydrolysis of the cyclopentyloxy group.

Photodegradation of the Bromo-Aromatic System

The carbon-bromine bond on the benzene ring can absorb UV light, leading to homolytic cleavage of the C-Br bond. This generates a highly reactive aryl radical and a bromine radical, which can then participate in a variety of secondary reactions, leading to the formation of impurities.

Caption: Photolytic cleavage of the carbon-bromine bond.

Experimental Protocol for Proper Storage and Handling

To ensure the long-term stability and integrity of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, the following step-by-step protocol should be strictly adhered to:

Receiving and Initial Inspection

-

Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Verify that the supplier has provided a certificate of analysis (CoA) and that the product meets the required specifications.

-

Ensure the container is properly labeled with the compound name, CAS number, and relevant hazard symbols.

Aliquoting and Storage

-

If the entire quantity is not to be used at once, it is highly recommended to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

-

Aliquoting should be performed in a well-ventilated fume hood.

-

Use clean, dry glass vials with PTFE-lined caps to prevent contamination and ensure a tight seal. Amber vials are preferred to protect against light exposure.

-

Before sealing, it is best practice to flush the headspace of the vial with an inert gas such as argon or nitrogen to displace any air and moisture.

-

Seal the vials tightly and label them clearly with the compound name, concentration (if applicable), and date of aliquoting.

-

Place the sealed vials in a designated, clearly labeled secondary container.

-

Store the secondary container in a refrigerator maintained at 2-8°C. The refrigerator should be suitable for the storage of flammable liquids if the compound is dissolved in a flammable solvent.

-

Ensure the storage location is away from strong acids, bases, and oxidizing agents.

Usage

-

When a sample is needed, remove one of the aliquoted vials from the refrigerator.

-

Allow the vial to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture into the cold sample.

-

Once at room temperature, open the vial in a fume hood and dispense the required amount.

-

If not all of the aliquot is used, it is advisable to re-flush the vial with inert gas before resealing. However, for critical applications, using a fresh aliquot for each experiment is the best practice.

Conclusion

The stability of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is intrinsically linked to its chemical structure. The presence of ether linkages and a bromo-aromatic moiety necessitates stringent storage conditions to mitigate the risks of hydrolysis and photodegradation. By adhering to the principles of refrigerated storage (2-8°C) in a sealed, dry, and dark environment, and by avoiding contact with incompatible chemicals, researchers can ensure the long-term purity and integrity of this valuable compound. The protocols outlined in this guide provide a self-validating system for the proper management of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, thereby upholding the standards of scientific integrity and reproducibility in research and development.

References

-

Chemistry LibreTexts. Reactions of Ethers - Acidic Cleavage. [Link]

-

MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

-

Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

-

ACS Publications. Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. [Link]

-

Wikipedia. Ether cleavage. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Suzuki coupling with 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS: 190965-45-8). This specific aryl bromide is a critical pharmacophore intermediate, ubiquitously found in Phosphodiesterase-4 (PDE4) inhibitors (e.g., Rolipram analogs and Piclamilast).

While the Suzuki coupling is a robust reaction, this substrate presents specific challenges:

-

Electronic Deactivation: The presence of two strong electron-donating groups (EDGs)—methoxy and cyclopentyloxy—increases electron density on the aromatic ring, rendering the C-Br bond less electrophilic and slowing the oxidative addition step.

-

Solubility Profiles: The lipophilic cyclopentyl ring significantly alters solubility compared to simple bromoanisoles, necessitating specific solvent choices.

This document provides two validated protocols: Method A (Standard/Cost-Effective) for simple coupling partners, and Method B (High-Performance) for sterically hindered or electron-rich boronic acids.

Strategic Analysis: Substrate Properties

| Property | Description | Synthetic Implication |

| Structure | 1-methoxy-2-(cyclopentyloxy)-4-bromobenzene | Bromine is para to methoxy and meta to cyclopentyloxy. |

| Electronic State | Highly Electron-Rich ( | Oxidative addition of Pd(0) is the rate-determining step (RDS). Requires electron-rich ligands on Pd to facilitate this. |

| Sterics | Moderate | The reaction site (C4) is relatively unhindered. However, the C2-cyclopentyloxy group adds bulk that can affect crystal packing and solubility. |

| Stability | Acid-Sensitive Ether Linkages | Avoid strong Lewis acids or harsh acidic workups to prevent dealkylation of the cyclopentyl group. |

Reaction Mechanism & Catalytic Cycle

The success of this coupling relies on modulating the catalyst to overcome the electron-rich nature of the aryl bromide. We utilize a catalytic cycle where the ligand (L) plays a dual role: enhancing the nucleophilicity of Pd(0) for oxidative addition and stabilizing the Pd(II) species during transmetallation.

Figure 1: Catalytic Cycle for Electron-Rich Aryl Bromides

Caption: Catalytic cycle emphasizing Oxidative Addition as the rate-limiting step due to the electron-rich substrate.

Experimental Protocols

Method A: Standard Protocol (Cost-Effective)

Best for: Coupling with simple, electron-deficient aryl boronic acids (e.g., 4-cyanophenylboronic acid).

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, ~271 mg)

-

Boronic Acid: 1.2 equiv

-

Catalyst: Pd(PPh3)4 (Tetrakis) (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Procedure:

-

Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed DME and 2.0 M Na2CO3 via syringe.

-